2-Oxazolidinone, 3-methyl-5-methylene-
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Overview
Description
2-Oxazolidinone, 3-methyl-5-methylene- is a heterocyclic organic compound with the molecular formula C5H7NO2. It is a derivative of oxazolidinone, characterized by the presence of a methylene group at the 5-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-methyl-5-methylene- can be achieved through several methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation, which facilitates the formation of the oxazolidinone ring . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, yielding 3-aryl-2-oxazolidinones . Additionally, the use of organoiodine chemistry enables a metal-free, catalytic enantioselective intermolecular oxyamination of alkenes with N-(fluorosulfonyl)carbamate .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-methyl-5-methylene- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as fractional freezing and drying over molecular sieves to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-methyl-5-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methylene group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the oxazolidinone ring to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the 3-methyl or 5-methylene positions using reagents like sodium hydride or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted oxazolidinones .
Scientific Research Applications
2-Oxazolidinone, 3-methyl-5-methylene- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-methyl-5-methylene- involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the suppression of bacterial growth and replication.
Comparison with Similar Compounds
2-Oxazolidinone, 3-methyl-5-methylene- can be compared with other oxazolidinone derivatives such as linezolid, sutezolid, and tedizolid. These compounds share a similar core structure but differ in their substituents, which influence their pharmacological properties and spectrum of activity . For instance:
Linezolid: Known for its effectiveness against Gram-positive bacteria.
Sutezolid: Exhibits potent activity against Mycobacterium tuberculosis.
Tedizolid: Has enhanced potency and a longer half-life compared to linezolid.
The uniqueness of 2-Oxazolidinone, 3-methyl-5-methylene- lies in its specific substituents, which may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
112474-34-7 |
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Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-methyl-5-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H7NO2/c1-4-3-6(2)5(7)8-4/h1,3H2,2H3 |
InChI Key |
BMKUTBNXQRPKQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=C)OC1=O |
Origin of Product |
United States |
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